molecular formula C11H15NO3 B12711027 Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester CAS No. 28527-04-0

Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester

Cat. No.: B12711027
CAS No.: 28527-04-0
M. Wt: 209.24 g/mol
InChI Key: PLIDENDWVBYBNJ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring substituted with hydroxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester typically involves the reaction of 3-(hydroxymethyl)-2,5-dimethylphenol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-2,5-dimethylphenyl ester.

    Reduction: Formation of 3-(hydroxymethyl)-2,5-dimethylphenyl alcohol.

    Substitution: Formation of various substituted phenyl esters depending on the electrophile used.

Scientific Research Applications

Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenol, which can then interact with biological targets. The hydroxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, methyl ester
  • Carbamic acid, (3-methylphenyl)-, ethyl ester
  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester

Uniqueness

Carbamic acid, methyl-, 3-(hydroxymethyl)-2,5-dimethylphenyl ester is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other carbamate esters.

Properties

CAS No.

28527-04-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[3-(hydroxymethyl)-2,5-dimethylphenyl] N-methylcarbamate

InChI

InChI=1S/C11H15NO3/c1-7-4-9(6-13)8(2)10(5-7)15-11(14)12-3/h4-5,13H,6H2,1-3H3,(H,12,14)

InChI Key

PLIDENDWVBYBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)NC)C)CO

Origin of Product

United States

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